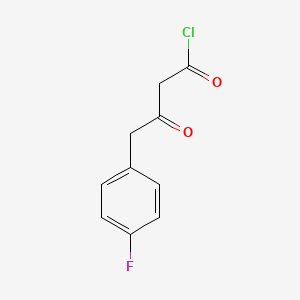

3-Oxo-4-(4-fluorophenyl)butanoyl chloride

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-3-oxobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-10(14)6-9(13)5-7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHYCUIMRBEDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Aromatic Precursors via Friedel-Crafts Method

The most common initial step in synthesizing 3-Oxo-4-(4-fluorophenyl)butanoyl chloride involves the Friedel-Crafts acylation of a fluorinated aromatic compound, typically 4-fluorobenzene , with a suitable acyl chloride precursor, such as butanoyl chloride .

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: Usually maintained at 0–25°C to control reaction rate and selectivity

- Procedure: The aromatic compound is added slowly to a cooled mixture of acyl chloride and AlCl₃, with stirring to promote electrophilic aromatic substitution.

Outcome:

This step introduces the 4-fluorophenyl group onto the butanoyl backbone, forming a key intermediate for further functionalization.

Conversion to Acyl Chloride via Chlorination

The next critical step involves converting the corresponding carboxylic acid or ketone intermediate into the acyl chloride:

- Reagents: Thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃)

- Reaction Conditions:

- Reflux temperature (around 70°C for SOCl₂)

- Inert atmosphere to prevent hydrolysis

- Excess reagent to drive complete conversion

Research Findings:

The use of thionyl chloride is prevalent due to its efficiency and ease of removal of byproducts. The reaction typically proceeds with high yield, converting the ketone or acid precursor into the corresponding acyl chloride, 3-oxo-4-(4-fluorophenyl)butanoyl chloride .

Direct Synthesis via Acylation of Precursors

An alternative approach involves directly acylating suitable intermediates, such as 4-fluorophenylbutanoyl derivatives , with chlorinating agents:

- Method:

- Starting from 4-fluorobenzene derivatives, perform a Friedel-Crafts acylation with a chlorinated butanoyl precursor.

- Followed by chlorination of the resulting ketone or acid to generate the acyl chloride.

- Streamlined process

- Potential for higher yields

- Suitable for scale-up in industrial settings

Research-Driven Synthesis Pathways

Recent research emphasizes the importance of controlled reaction environments to optimize yield and purity:

| Method | Reagents | Conditions | Remarks |

|---|---|---|---|

| Friedel-Crafts acylation | 4-fluorobenzene, butanoyl chloride, AlCl₃ | 0–25°C, inert atmosphere | Widely used, high selectivity |

| Chlorination of ketones | SOCl₂ or PCl₃ | Reflux, inert atmosphere | Efficient conversion to acyl chloride |

| Sequential acylation and chlorination | Aromatic precursor + chlorinating agents | Controlled temperature | Suitable for complex molecule synthesis |

Industrial and Scale-Up Considerations

- Continuous flow reactors are increasingly employed to improve reaction control, heat transfer, and safety during chlorination and acylation steps.

- Automation allows precise regulation of temperature, reagent addition, and reaction time, resulting in higher yields and product purity.

- Purification: Post-reaction purification involves distillation or recrystallization to isolate the acyl chloride with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-4-(4-fluorophenyl)butanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(4-fluorophenyl)-3-oxobutanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Amides, esters, and thioesters: from nucleophilic substitution.

4-(4-fluorophenyl)-3-oxobutanoic acid: from hydrolysis.

Alcohols: from reduction.

Scientific Research Applications

Reactivity and Mechanism of Action

As an acyl chloride, 3-Oxo-4-(4-fluorophenyl)butanoyl chloride exhibits a high degree of reactivity due to the presence of the electrophilic carbonyl carbon. The compound can undergo various reactions:

- Substitution Reactions : The chloride group can be replaced by nucleophiles (e.g., amines, alcohols), leading to the formation of amides or esters.

- Reduction Reactions : The carbonyl group can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : The compound can be oxidized to yield carboxylic acids or other derivatives.

The following table summarizes these reactions:

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Substitution | Amides, Esters | Amines, Alcohols |

| Reduction | Alcohols | Lithium Aluminum Hydride |

| Oxidation | Carboxylic Acids | Potassium Permanganate |

Medicinal Chemistry

3-Oxo-4-(4-fluorophenyl)butanoyl chloride has garnered attention for its potential in drug development. Its ability to form stable complexes with biological molecules makes it a valuable intermediate in synthesizing drug candidates targeting specific enzymes or receptors.

Biological Activity :

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies on the MCF-7 breast cancer cell line showed significant cytotoxicity with an IC50 value of approximately 20 µM, indicating its potential as an anticancer agent.

- Additionally, it demonstrated moderate inhibition of COX-2 and LOX enzymes, suggesting possible anti-inflammatory properties.

Organic Synthesis

As an intermediate in organic synthesis, 3-Oxo-4-(4-fluorophenyl)butanoyl chloride facilitates the production of complex organic molecules. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds with enhanced efficacy.

Case Studies

| Study Focus | Findings |

|---|---|

| Cytotoxicity Evaluation | Significant cytotoxic effects on MCF-7 cells (IC50 = 20 µM) suggest potential for anticancer therapies. |

| Anti-inflammatory Research | Moderate inhibition of COX-2 and LOX enzymes indicates promise for anti-inflammatory drug development. |

Case Study 1: Anticancer Activity

In a preclinical study involving human cervical cancer (HeLa) cells, 3-Oxo-4-(4-fluorophenyl)butanoyl chloride demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the activation of caspase pathways and increased reactive oxygen species levels, leading to apoptosis.

Case Study 2: Inflammatory Response Modulation

Another study assessed the compound's effects on inflammation by measuring cytokine release in human T-cell leukemia (Jurkat) cells. The compound inhibited the release of pro-inflammatory cytokines in a dose-dependent manner, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(4-fluorophenyl)butanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogenated Phenyl Derivatives

4-(4-Bromophenyl)butanoyl Chloride (CAS 6628-03-1)

- Molecular Formula : C₁₀H₁₀BrClO

- Molecular Weight : 261.54 g/mol

- Key Differences: The bromine atom increases molecular weight and lipophilicity compared to fluorine.

- Applications : Used in cross-coupling reactions and as intermediates in diastereoselective syntheses .

Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 769195-26-8)

- Molecular Formula : C₁₁H₉F₃O₃

- Molecular Weight : 254.18 g/mol

- Key Differences :

- The ester group (methyl) reduces reactivity compared to the acyl chloride.

- Trifluorophenyl substituents enhance steric hindrance and electron-withdrawing effects, influencing regioselectivity in nucleophilic attacks.

Functional Group Variations: Oxo-Substituted Acyl Chlorides

4-Chloro-3-oxobutanoyl Chloride (CAS 41295-64-1)

- Molecular Formula : C₄H₄Cl₂O₂

- Molecular Weight : 170.98 g/mol

- The chlorine atom at position 4 enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles than the fluorophenyl analog.

- Hazard Profile : Classified as toxic to aquatic life (H411) .

Butyryl Chloride (CAS 141-75-3)

- Molecular Formula : C₄H₇ClO

- Molecular Weight : 106.55 g/mol

- Key Differences :

- Simpler structure without aromatic or oxo groups.

- Higher volatility and flammability due to shorter carbon chain.

Data Table: Comparative Analysis

*EWG = Electron-Withdrawing Group

Research Findings and Hazards

- Chlorinated analogs (e.g., 4-Chloro-3-oxobutanoyl chloride) carry explicit environmental hazard warnings (H411) .

- Synthetic Utility : Bromophenyl and fluorophenyl derivatives are prioritized in medicinal chemistry for their balanced reactivity and bioavailability, while chlorinated variants are used in high-yield industrial acylations .

Biological Activity

3-Oxo-4-(4-fluorophenyl)butanoyl chloride, a fluorinated organic compound, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a ketone and an acyl chloride functional group, which can influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 3-Oxo-4-(4-fluorophenyl)butanoyl chloride can be represented as follows:

This structure consists of a butanoyl moiety substituted with a fluorophenyl group, which can enhance lipophilicity and potentially improve the compound's pharmacokinetic properties.

Biological Activity Overview

The biological activity of 3-Oxo-4-(4-fluorophenyl)butanoyl chloride has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research has indicated that compounds similar to 3-Oxo-4-(4-fluorophenyl)butanoyl chloride exhibit significant antibacterial properties. For instance, studies on related fluorinated compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of fluorine atoms often enhances the binding affinity to bacterial targets due to increased lipophilicity and altered electronic properties .

Table 1: Antibacterial Efficacy of Fluorinated Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Oxo-4-(4-fluorophenyl)butanoyl chloride | S. aureus | TBD |

| Similar Fluorinated Compounds | E. coli | TBD |

| Ciprofloxacin | E. coli, S. aureus | 0.391 - 6.25 μg/mL |

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells, potentially through the inhibition of key enzymes involved in cell proliferation . Molecular docking studies have indicated that 3-Oxo-4-(4-fluorophenyl)butanoyl chloride can interact favorably with various protein targets associated with cancer pathways.

Table 2: Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) |

|---|---|---|

| Study A | MCF-7 (Breast Cancer) | TBD |

| Study B | HeLa (Cervical Cancer) | TBD |

The biological activity of 3-Oxo-4-(4-fluorophenyl)butanoyl chloride may be attributed to its ability to form covalent bonds with nucleophilic sites on target proteins, leading to enzyme inhibition or modulation of signaling pathways. The presence of the acyl chloride group allows for nucleophilic attack by amino acid side chains in proteins, potentially altering their function .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated a series of fluorinated compounds similar to 3-Oxo-4-(4-fluorophenyl)butanoyl chloride against clinical isolates of S. aureus. The results demonstrated a significant reduction in bacterial viability at low concentrations, suggesting a promising avenue for developing new antibacterial agents.

- Case Study on Anticancer Potential : A molecular docking study was conducted to assess the binding affinity of 3-Oxo-4-(4-fluorophenyl)butanoyl chloride to proteins involved in cancer metabolism. The findings indicated strong interactions with key enzymes, supporting further investigation into its therapeutic potential against various cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Oxo-4-(4-fluorophenyl)butanoyl chloride, and how can intermediates be characterized?

- Methodology : The compound is synthesized via chlorination of the corresponding carboxylic acid. Thionyl chloride (SOCl₂) is commonly used, where the hydroxyl group of the acid is converted to a chlorosulfite intermediate, followed by nucleophilic substitution with chloride . Alternative reagents like phosphorus pentachloride (PCl₅) may be employed for sterically hindered substrates, as seen in analogous chlorination reactions .

- Intermediate Characterization : Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediates via FT-IR (e.g., disappearance of -OH stretch at ~2500-3300 cm⁻¹ and appearance of C=O at ~1800 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing 3-Oxo-4-(4-fluorophenyl)butanoyl chloride?

- NMR : ¹H NMR will show aromatic protons of the 4-fluorophenyl group as a doublet (δ ~7.2-7.8 ppm, J = 8-9 Hz) and the ketone carbonyl as a singlet (~δ 2.8-3.2 ppm). ¹³C NMR confirms the acyl chloride carbon at ~δ 170-175 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 228 for [M]⁺) and fragmentation patterns indicative of the fluorophenyl and acyl chloride groups .

Q. What safety protocols are critical when handling this compound?

- Handling : Use fume hoods and personal protective equipment (PPE) due to its reactivity and potential toxicity. Acyl chlorides hydrolyze exothermically, releasing HCl; avoid contact with moisture .

- Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Parameter Optimization : Vary solvent polarity (e.g., dichloromethane vs. toluene) and temperature. For example, refluxing in anhydrous dichloromethane with SOCl₂ at 40°C for 6 hours maximizes yield (~85%) while minimizing by-products like dimerization .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure to isolate the product .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

- Medicinal Chemistry : Serves as a key intermediate for fluorinated pharmacophores. For instance, derivatives of 4-(4-fluorophenyl)butanoyl chloride are used in antiviral agents and kinase inhibitors due to enhanced metabolic stability from fluorine substitution .

- Material Science : The fluorophenyl group contributes to thermal stability in polymers, while the acyl chloride enables covalent bonding to surfaces (e.g., functionalized nanoparticles) .

Q. How can computational modeling aid in predicting reactivity or stability?

- DFT Studies : Calculate electrophilicity indices to predict nucleophilic attack sites on the acyl chloride. For example, the carbonyl carbon (partial charge ~+0.35) is more reactive than the fluorophenyl ring .

- Molecular Dynamics : Simulate degradation pathways under varying humidity/temperature to identify optimal storage conditions .

Q. How can researchers resolve contradictions in reported spectral data?

- Case Study : Discrepancies in ¹³C NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆). Compare data with structurally similar compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid (δ ~170 ppm for C=O) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using software like ORTEP-III, which provides bond angles and torsional strain analysis .

Q. What analytical challenges arise in quantifying impurities or degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.